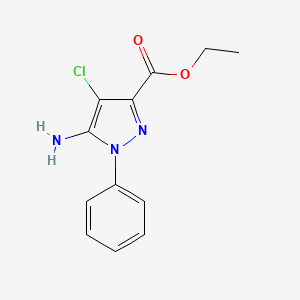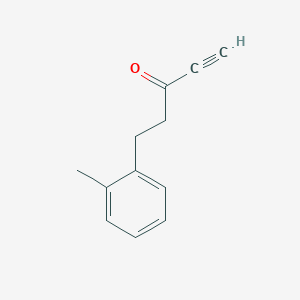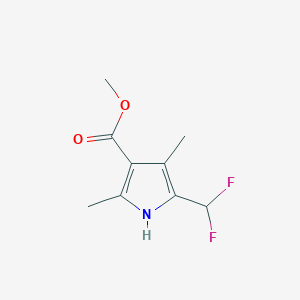
3,5-Diiodothiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diiodothiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of iodine atoms at the 3 and 5 positions of the thiophene ring and a carboxylic acid group at the 2 position makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diiodothiophene-2-carboxylic acid typically involves the halogenation of thiophene derivatives. One common method is the halogen dance reaction, which involves the treatment of halogenated heteroaromatic compounds with lithium diisopropylamide (LDA) to form rearranged lithiated intermediates
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using reagents such as N-iodosuccinimide (NIS) or molecular iodine (I2) in the presence of catalysts . These methods ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Diiodothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Organolithium or Grignard reagents are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Coupling: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions include various substituted thiophenes, biaryl compounds, and other functionalized derivatives.
Scientific Research Applications
3,5-Diiodothiophene-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives and polymers.
Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,5-Diiodothiophene-2-carboxylic acid depends on its specific application. In chemical reactions, the iodine atoms act as leaving groups, facilitating substitution and coupling reactions. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the iodine atoms and has different reactivity and applications.
3-Bromo-2-iodothiophene: Contains a bromine atom instead of a second iodine atom, leading to different chemical properties.
2,5-Diiodothiophene: Lacks the carboxylic acid group, affecting its solubility and reactivity.
Uniqueness
3,5-Diiodothiophene-2-carboxylic acid is unique due to the presence of both iodine atoms and a carboxylic acid group, which confer distinct chemical reactivity and versatility in various applications.
Properties
CAS No. |
1389313-38-5 |
|---|---|
Molecular Formula |
C5H2I2O2S |
Molecular Weight |
379.94 g/mol |
IUPAC Name |
3,5-diiodothiophene-2-carboxylic acid |
InChI |
InChI=1S/C5H2I2O2S/c6-2-1-3(7)10-4(2)5(8)9/h1H,(H,8,9) |
InChI Key |
HEXSDZQKJQDRSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1I)C(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



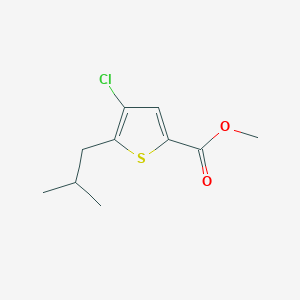
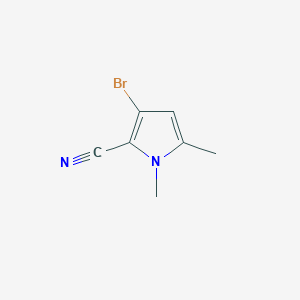
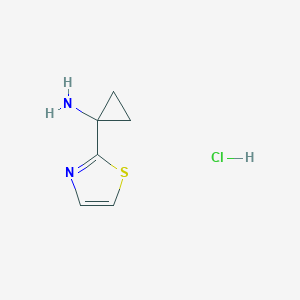
![Propanedioic acid, [(aminothioxomethyl)hydrazono]-, diethyl ester](/img/structure/B12064471.png)
![6-Ethynyl-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B12064475.png)
![2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol](/img/structure/B12064487.png)

![Methyl cis-3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B12064494.png)
